molecular formula C21H25N3O4S B2759978 benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate CAS No. 2034510-70-6

benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate

Cat. No.: B2759978
CAS No.: 2034510-70-6
M. Wt: 415.51
InChI Key: MKAXMUZFFKXDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate is a synthetic organic compound featuring a benzothiadiazole dioxide core fused with a piperidine moiety and a benzyl ester group. The benzo[c][1,2,5]thiadiazole (commonly termed "benzothiadiazole") scaffold is known for its electron-deficient aromatic system, which imparts unique electronic properties, making derivatives of this class relevant in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., kinase inhibitors). The 2,2-dioxide modification enhances stability and alters reactivity, while the piperidine and benzyl ester groups contribute to solubility and pharmacokinetic modulation in drug design contexts.

Properties

IUPAC Name

benzyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)18-11-13-23(14-12-18)15-21(25)28-16-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXMUZFFKXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate is a complex organic compound that incorporates a benzothiadiazole moiety. This structure is often associated with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound may involve interaction with specific molecular targets such as proteins, enzymes, or receptors. These interactions can alter biochemical pathways, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzothiadiazole derivatives. For instance, compounds derived from this class have shown inhibitory activity against the SARS-CoV-2 protease, with IC50 values ranging from 0.01 to 34.4 μM. Notably, one derivative demonstrated a reduction in cellular viability by only 57% at the effective concentration of 0.01 μM after 48 hours of exposure in vitro .

Antimicrobial Properties

Benzothiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. In vitro studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 50 μg/mL against tested organisms .

Anticancer Activity

Research has also indicated that benzothiadiazole-based compounds possess anticancer properties. For example, certain derivatives were evaluated for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Compounds from this class exhibited moderate to significant inhibition of cell proliferation, suggesting potential as therapeutic agents in oncology .

Case Studies

Study Activity IC50/Effect Cell Line/Organism
Study AAntiviral0.01 μMSARS-CoV-2 Protease
Study BAntimicrobial50 μg/mLVarious Bacterial Strains
Study CAnticancerModerate InhibitionSK-Hep-1, MDA-MB-231

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on environmentally persistent free radicals (EPFR) in indoor particulate matter, which is unrelated to the chemical properties or applications of the queried compound. Consequently, a scientifically valid comparison cannot be constructed using the supplied materials.

For illustrative purposes, a general comparison framework for benzothiadiazole derivatives is provided below, based on common structural and functional analogs:

Compound Core Structure Modifications Key Properties/Applications
Benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate Benzo[c][1,2,5]thiadiazole 2,2-dioxide Piperidine, benzyl ester Potential kinase inhibition, solubility enhancement
Benzothiadiazole Benzo[c][1,2,5]thiadiazole Unmodified Organic electronics, fluorescent probes
Flumetasone (anti-inflammatory agent) Benzo[c][1,2,5]thiadiazole derivative Fluorinated, glucocorticoid receptor binding Anti-inflammatory, immunosuppressive
Thiadiazolo[3,4-c]pyridine Fused thiadiazole-pyridine Nitrogen-rich heterocycle Photovoltaic materials, charge transport

Key Differences:

Pharmacokinetics : The piperidine and benzyl ester groups may enhance blood-brain barrier penetration compared to simpler benzothiadiazole analogs lacking these substituents.

Stability : Sulfone derivatives (e.g., 2,2-dioxide) exhibit greater hydrolytic stability than sulfonamides or sulfides, impacting environmental persistence and metabolic pathways.

Limitations of Available Evidence

The provided evidence investigates EPFR in indoor environments, focusing on radical stability, reactivity, and health implications. No data on synthesis, bioactivity, or material properties of this compound or its analogs are present in the supplied material.

Q & A

Q. Optimization Strategies :

  • Use design of experiments (DOE) to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs).
  • Monitor reaction progress via TLC or HPLC to identify bottlenecks in intermediate steps .

How can structural contradictions between crystallographic data and spectroscopic results for this compound be resolved?

Advanced Research Focus
Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Methodological approaches include:

  • High-resolution crystallography : Use SHELXL for refining structures against twinned or high-resolution data to resolve ambiguities in bond angles/geometry .
  • DFT calculations : Compare experimental NMR shifts (¹H/¹³C) with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect hindered rotation or tautomerism in solution .

What strategies are effective for analyzing the biological activity of this compound against specific targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinase domains. Focus on interactions between the sulfone group and catalytic residues .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ kinase assays).
    • Cellular uptake : Use LC-MS to quantify intracellular concentrations after 24-hr exposure .
  • SAR studies : Synthesize analogs (e.g., replacing the benzyl ester with methyl or tert-butyl groups) to correlate structural features with activity .

How can researchers address low reproducibility in synthesizing this compound across different labs?

Basic Research Focus
Reproducibility issues often stem from subtle variations in reaction conditions. Standardize protocols by:

  • Detailed reaction logs : Document exact solvent batches (e.g., anhydrous DMF with <50 ppm H₂O), catalyst sources, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Intermediate characterization : Validate each synthetic intermediate via ¹H NMR and HRMS before proceeding to the next step .
  • Collaborative validation : Share samples with a partner lab to cross-verify yields and purity .

What computational tools are recommended for predicting the metabolic stability of this compound?

Q. Advanced Research Focus

  • In silico ADMET : Use SwissADME or ADMET Predictor™ to estimate metabolic hotspots (e.g., ester hydrolysis susceptibility) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess interactions with cytochrome P450 enzymes .
  • Metabolite identification : Combine LC-MS/MS with Mass Frontier to fragment putative metabolites .

How can researchers differentiate between off-target effects and true pharmacological activity in preclinical studies?

Q. Advanced Research Focus

  • Counter-screening : Test the compound against a panel of unrelated targets (e.g., GPCRs, ion channels) to rule out non-specific binding .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking the target protein to confirm activity loss .
  • Proteomics : Perform SILAC-based mass spectrometry to identify proteins with altered expression post-treatment .

What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Q. Basic Research Focus

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor degradation products at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C indicates suitability for high-temperature applications) .
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .

How can the compound’s pharmacokinetic profile be improved without compromising activity?

Q. Advanced Research Focus

  • Prodrug design : Replace the benzyl ester with a cleavable group (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to prolong half-life and reduce renal clearance .
  • LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to lower LogP from ~3.5 to 2.0–2.5, improving solubility .

What are the best practices for storing this compound to prevent degradation?

Q. Basic Research Focus

  • Storage conditions : Keep at –20°C in amber vials under argon to prevent hydrolysis of the ester group and photo-oxidation of the thiadiazole ring .
  • Stability monitoring : Perform quarterly HPLC analyses to detect degradation (e.g., >95% purity over 12 months) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Transcriptomics : Use RNA-Seq to identify differentially expressed genes in treated vs. control cells .
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated analog to pull down target proteins .
  • In vivo imaging : Utilize fluorescently tagged derivatives for real-time tracking in zebrafish or mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.